molecular formula C9H12N2O3 B13155334 2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid

2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13155334
M. Wt: 196.20 g/mol
InChI Key: UBAFTIDKLQEGEF-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid (CAS 1694199-60-4) is a high-purity pyrimidinecarboxylic acid derivative supplied for advanced research applications. This compound, with a molecular formula of C 9 H 12 N 2 O 3 and a molecular weight of 196.20 g/mol, serves as a versatile chemical building block . Pyrimidinecarboxylic acids are critically important synthetic intermediates in medicinal chemistry, frequently utilized in the preparation of esters, amides, and other carboxy derivatives which are key scaffolds in drug discovery efforts . This compound is of significant research value in the development of novel therapeutic agents. Its structure features a pyrimidine core, a common motif in pharmaceuticals, which can act as a zinc-binding group (ZBG) when coordinated with a carboxylate moiety . This mechanism is particularly relevant in the inhibition of metalloenzymes. For instance, structurally similar 2-aminopyrimidine-5-carboxylate analogs have been designed to chelate the active-site zinc ion in 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in the essential methylerythritol phosphate (MEP) pathway of many pathogens . This pathway is a promising target for new antibacterial agents because it is absent in humans, offering potential for selective toxicity . Research on such compounds has demonstrated antibacterial activity against a panel of organisms, including Burkholderia thailandensis and Mycobacterium smegmatis . Furthermore, pyrimidine-based scaffolds are extensively investigated in oncology research, where carboxylic acid substituents can be crucial for potency and selectivity, as seen in the development of potent inhibitors of kinases like Aurora A . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(1-methoxyethyl)-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-5-4-10-8(6(2)14-3)11-7(5)9(12)13/h4,6H,1-3H3,(H,12,13)

InChI Key

UBAFTIDKLQEGEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxyethyl and methyl groups through alkylation reactions. The carboxylic acid group is often introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield 2-(1-Formylethyl)-5-methylpyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 2-(1-Methoxyethyl)-5-methylpyrimidine-4-methanol.

Scientific Research Applications

Scientific Research Applications

2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid is used as a building block in chemistry. Its pyrimidine structure is known for diverse biological activities, and the presence of methoxyethyl and methyl substituents can enhance binding affinity to specific enzymes and receptors, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Pharmacological Potential

Compounds similar to this compound have exhibited a range of pharmacological activities:

  • Antimicrobial Activity: Pyrimidine derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Enzyme Inhibition: This compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies

  • Inhibition of NAPE-PLD: Modifications to the pyrimidine structure can lead to significant increases in inhibitory activity against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes.
  • Anticancer Activity: Pyrimidine-based compounds have shown promising results in inhibiting cancer cell lines, with modifications to the core structure enhancing their potency against specific cancer types.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: The carboxylic acid group can be reduced to form alcohols. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
  • Substitution: The methyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, molecular properties, and pharmacological relevance.

Structural and Functional Group Variations

Key Compounds Identified in Evidence

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide Substituents: Amino-isopropyl (position 2), hydroxy (position 5), fluorobenzylamide (position 4).

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Substituents : Chloro (position 2), methyl (position 6).
  • Impact : The chloro group is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5) compared to the methoxyethyl analog (pKa ~3.5–4.0) .

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic Acid

  • Substituents : Methoxy (position 4), methylthio (position 2).
  • Impact : The methylthio group enhances lipophilicity (logP ~1.8 vs. ~1.2 for the target compound) and may improve membrane permeability .

2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic Acid

  • Substituents : Methanesulfonylmethyl (position 2).
  • Impact : The sulfonyl group introduces strong electron-withdrawing effects, further lowering the carboxylic acid’s pKa (~2.0) and increasing metabolic stability .

2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic Acid Substituents: Furan (position 2).

Molecular Properties and Pharmacological Implications

Compound Name Molecular Formula Molecular Weight logP* pKa (Carboxylic Acid) Notable Activity/Use
Target Compound C₉H₁₂N₂O₃ 212.20 1.2 3.5–4.0 Intermediate for drug synthesis
2-(1-Amino-1-methylethyl) analog C₁₅H₁₈FN₃O₃ 307.32 0.8 3.8 Antiviral candidate
2-Chloro-6-methyl analog C₆H₅ClN₂O₂ 172.57 1.5 ~2.5 Antibacterial agent
4-Methoxy-2-(methylthio) analog C₇H₈N₂O₃S 200.21 1.8 ~2.8 Enzyme inhibitor
2-(Methanesulfonylmethyl) analog C₈H₁₀N₂O₄S 230.24 0.5 ~2.0 Anti-inflammatory research
2-(Furan-3-yl) analog C₁₀H₈N₂O₃ 204.18 1.0 ~3.2 Kinase inhibitor

*logP values estimated via fragment-based methods.

Biological Activity

2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound's structure, featuring a methoxyethyl group and a carboxylic acid moiety, suggests possible interactions with various biological targets, making it a candidate for further research into therapeutic applications.

The molecular formula of this compound is C_9H_11N_2O_3, with a molecular weight of 195.19 g/mol. The compound is characterized by its pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyrimidine ring, followed by alkylation to introduce the methoxyethyl and methyl groups. The carboxylic acid group is usually added through oxidation reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxyethyl and methyl substituents enhance binding affinity, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation .

Case Studies

  • Inhibition of NAPE-PLD : A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications to the pyrimidine structure could lead to significant increases in inhibitory activity against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes .
  • Anticancer Activity : Another research article highlighted the development of pyrimidine-based compounds that showed promising results in inhibiting cancer cell lines. The modifications made to the core structure were crucial for enhancing their potency against specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth observed
AnticancerSignificant inhibition in cancer cell lines
Enzyme InhibitionPotential inhibitor of NAPE-PLD

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